molecular formula C9H7N3O2 B038133 2-Methyl-7-nitroquinoxaline CAS No. 120885-31-6

2-Methyl-7-nitroquinoxaline

カタログ番号 B038133
CAS番号: 120885-31-6
分子量: 189.17 g/mol
InChIキー: UZDHHTZINXFJOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-7-nitroquinoxaline (MNIQ) is a synthetic compound that belongs to the quinoxaline family of compounds. It is widely used in scientific research as a potent antagonist of the ionotropic glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.

科学的研究の応用

2-Methyl-7-nitroquinoxaline is widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It is commonly used as a tool to block the NMDA receptor and investigate its role in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have potential therapeutic applications in the treatment of chronic pain, depression, and epilepsy.

作用機序

2-Methyl-7-nitroquinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of the endogenous co-agonist glycine and reduces the activity of the receptor. By blocking the NMDA receptor, this compound can modulate synaptic plasticity, reduce excitotoxicity, and prevent the development of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that this compound can reduce the activity of the NMDA receptor, inhibit the release of glutamate, and reduce the production of reactive oxygen species. In vivo studies have shown that this compound can improve cognitive function, reduce inflammation, and prevent neuronal damage in animal models of neurodegenerative diseases.

実験室実験の利点と制限

2-Methyl-7-nitroquinoxaline has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the NMDA receptor, which allows for precise manipulation of the receptor's activity. This compound is also relatively stable and can be easily synthesized and purified. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

将来の方向性

For research on 2-Methyl-7-nitroquinoxaline include the development of more potent and selective NMDA receptor antagonists and the investigation of its therapeutic potential in various neurological and psychiatric disorders.

合成法

2-Methyl-7-nitroquinoxaline is synthesized through a multi-step process that involves the reaction of 2-methylquinoxaline with nitric acid to form this compound-1,4-dioxide. This intermediate compound is then reduced to this compound using a reducing agent such as sodium dithionite. The final product is purified using column chromatography to obtain a high purity compound.

特性

CAS番号

120885-31-6

分子式

C9H7N3O2

分子量

189.17 g/mol

IUPAC名

2-methyl-7-nitroquinoxaline

InChI

InChI=1S/C9H7N3O2/c1-6-5-10-8-3-2-7(12(13)14)4-9(8)11-6/h2-5H,1H3

InChIキー

UZDHHTZINXFJOK-UHFFFAOYSA-N

SMILES

CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-]

正規SMILES

CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-]

同義語

Quinoxaline, 2-methyl-7-nitro- (9CI)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。